

"Methyl 4-amino-3,5-dibromobenzoate" CAS number and physical constants

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Compound of Interest

Compound Name: *Methyl 4-amino-3,5-dibromobenzoate*

Cat. No.: *B1337890*

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An In-depth Technical Guide to Methyl 4-amino-3,5-dibromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its structure, featuring an aniline core with two bromine substituents and a methyl ester group, provides multiple reactive sites for further chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and safety information.

Chemical Identification and Physical Properties

The definitive identifier for **Methyl 4-amino-3,5-dibromobenzoate** is its CAS (Chemical Abstracts Service) number.

CAS Number: 3282-10-8

A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₈ H ₇ Br ₂ NO ₂ | - |
| Molecular Weight | 308.96 g/mol | - |
| Melting Point | 135-139 °C | [1] |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
| Appearance | Solid | |

Synthesis of Methyl 4-amino-3,5-dibromobenzoate

The synthesis of **Methyl 4-amino-3,5-dibromobenzoate** can be achieved through a two-step process starting from 4-aminobenzoic acid. The first step involves the dibromination of the aromatic ring, followed by the esterification of the carboxylic acid group.

Experimental Protocol

Step 1: Synthesis of 4-Amino-3,5-dibromobenzoic acid

This procedure is adapted from established methods for the bromination of activated aromatic rings.

- Materials:
 - 4-Aminobenzoic acid
 - N-Bromosuccinimide (NBS)
 - Dimethylformamide (DMF)
 - Water
 - Ethyl acetate

- Brine solution
- Procedure:
 - In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in a suitable amount of DMF.
 - Cool the solution to 0°C using an ice bath.
 - Slowly add 2.1 equivalents of N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature is maintained below 5°C. The addition of the second equivalent of NBS will likely require a longer reaction time or slightly elevated temperature to achieve complete dibromination.
 - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, pour the reaction mixture into water to precipitate the product.
 - Collect the solid by vacuum filtration and wash with cold water.
 - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

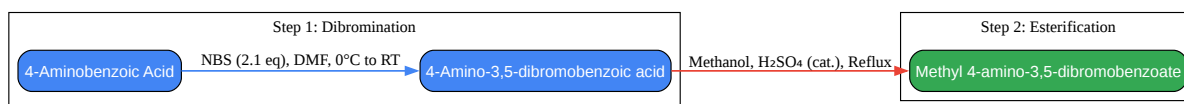
Step 2: Esterification of 4-Amino-3,5-dibromobenzoic acid

This protocol utilizes the well-established Fischer esterification method.

- Materials:
 - 4-Amino-3,5-dibromobenzoic acid
 - Methanol (anhydrous)
 - Concentrated Sulfuric Acid (H_2SO_4)
 - Saturated Sodium Bicarbonate (NaHCO_3) solution

- Ethyl acetate
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, suspend 1 equivalent of 4-amino-3,5-dibromobenzoic acid in an excess of anhydrous methanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the suspension.
 - Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
 - Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
 - Neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
 - Extract the aqueous mixture with ethyl acetate (3 x volumes).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl 4-amino-3,5-dibromobenzoate**.
 - The product can be purified by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram



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Caption: Synthesis pathway for **Methyl 4-amino-3,5-dibromobenzoate**.

Safety Information

Methyl 4-amino-3,5-dibromobenzoate should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Drug Development

Halogenated anilines and benzoic acid derivatives are important pharmacophores in medicinal chemistry. The bromine atoms on the aromatic ring of **Methyl 4-amino-3,5-dibromobenzoate** can serve as handles for cross-coupling reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The amino and ester functionalities also provide sites for further derivatization, making this compound a valuable starting material for the synthesis of libraries of potential drug candidates. Its structural motifs are found in compounds with a wide range of biological activities, including but not limited to, antibacterial, antiviral, and anticancer agents.

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References

- 1. CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester - Google Patents [patents.google.com]
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